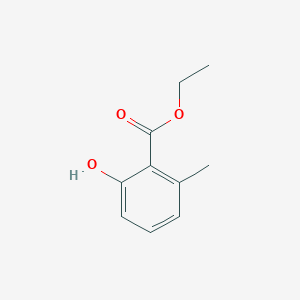

Ethyl 2-hydroxy-6-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXBNUYCDMPLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342758 | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6555-40-4 | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6555-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-hydroxy-6-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

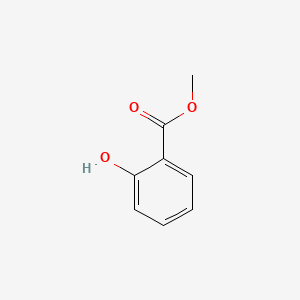

This compound, also known by synonyms such as Ethyl 6-methylsalicylate and 6-Methylsalicylic acid ethyl ester, is an aromatic ester of significant interest in synthetic organic chemistry and medicinal research.[1][2][3] Its molecular structure, featuring a hydroxyl group and a methyl group ortho to an ethyl ester functionality on a benzene ring, provides a unique combination of reactivity and steric hindrance that makes it a valuable intermediate. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and spectroscopic characterization, tailored for professionals in research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, application in reactions, and purification. This compound is a white to pale-yellow solid at room temperature.[2][4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6555-40-4 | [1][3][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 42-46 °C | [5][6] |

| Boiling Point | 85-95 °C at 0.5 Torr | [5] |

| Appearance | White to pale-yellow powder or crystals | [4] |

| XLogP3 | 2.7 | [3][5] |

| InChI Key | KWXBNUYCDMPLEQ-UHFFFAOYSA-N | [2][3][6] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in chemical research. The spectroscopic data for this compound provides a distinct fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the aromatic methyl group, and a complex pattern for the three aromatic protons. The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will show signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (in the 110-160 ppm region), the ethyl group carbons, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is highly informative due to the presence of multiple functional groups. Key absorption bands include:

-

A broad band for the O-H stretch of the hydroxyl group, typically centered around 3100-3500 cm⁻¹, indicative of hydrogen bonding.

-

A strong, sharp absorption for the C=O stretch of the ester group, appearing around 1680-1700 cm⁻¹.

-

C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Reaction Pathways

The most common and straightforward synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.

Primary Synthesis: Fischer Esterification

This compound is typically prepared via the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol. The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.[6] The removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product.[6]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Hydroxy-6-Methylbenzoic Acid Ethyl Ester | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6555-40-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 6555-40-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-6-methylbenzoate, a derivative of salicylic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization. It further delves into its potential therapeutic applications, exploring the mechanistic basis for its anti-inflammatory and cytotoxic activities. By synthesizing current knowledge and providing detailed experimental protocols, this document serves as a vital resource for researchers investigating the potential of this compound and its analogs in the development of novel therapeutic agents.

Introduction: Unveiling a Promising Salicylate Derivative

This compound (CAS 6555-40-4), also known as Ethyl 6-methylsalicylate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] Its structure, featuring a benzoate core with hydroxyl and methyl substitutions at the ortho and para positions respectively, positions it as a compelling candidate for biological investigation.[3] The presence of the salicylate moiety suggests a pharmacological profile akin to non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Furthermore, emerging research into substituted benzoates indicates a potential for cytotoxic activity against various cancer cell lines.[7][8] This guide aims to provide a detailed exploration of this molecule, from its fundamental chemistry to its biological potential, empowering researchers to effectively harness its properties in their scientific endeavors.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6555-40-4 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to pale-yellow powder or crystals | [9] |

| Melting Point | 42–46 °C | [3] |

| Boiling Point | ~248 °C | [3] |

| LogP | ~2.7 | [3] |

| Solubility | Soluble in organic solvents such as ethanol and methanol.[3] | [3] |

Structural Elucidation: A Spectroscopic Approach

The structural integrity of this compound is confirmed through various spectroscopic techniques. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its unambiguous identification.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group on the benzene ring (a singlet). The hydroxyl proton will likely appear as a broad singlet. The coupling patterns of the ethyl group protons (a triplet for the methyl and a quartet for the methylene) are indicative of their adjacent positions.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key resonances will include the carbonyl carbon of the ester group (typically in the 165-175 ppm region), the aromatic carbons (in the 110-160 ppm range), and the aliphatic carbons of the ethyl and methyl groups at higher field (lower ppm values).

Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a molecular ion peak consistent with its molecular weight of 180.20 g/mol .[2] Fragmentation patterns can provide further structural information.

Synthesis and Purification: A Practical Workflow

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst.[3]

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][10]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.[3]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3][10]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]

Purification Techniques

To achieve high purity, the crude this compound can be purified by one of the following methods:

-

Distillation: Used to separate the ester from non-volatile impurities based on its boiling point (~248 °C).[3]

-

Recrystallization: The crude product can be dissolved in a minimal amount of hot solvent (e.g., ethanol or methanol) and allowed to cool slowly to form pure crystals.[3]

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

As a salicylate derivative, this compound is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

Mechanism of Action:

-

Pro-drug Activation: this compound likely acts as a pro-drug, being hydrolyzed by esterases in the body to its active form, 2-hydroxy-6-methylbenzoic acid.[5]

-

COX Inhibition: The active metabolite then inhibits COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[5][6]

-

Reduction of Inflammation: By blocking prostaglandin synthesis, the compound can reduce the cardinal signs of inflammation.

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Cytotoxic Activity: A Potential Anticancer Agent

Several studies have highlighted the cytotoxic potential of substituted benzoate derivatives against various cancer cell lines.[7][8] Research on alkylated salicylic acid derivatives has shown that they can exhibit better anti-proliferative activity compared to salicylic acid itself against cell lines such as HeLa.[12] For instance, ethyl salicylate has demonstrated an IC₅₀ value of 15.537 µg/mL against HeLa cells.[12] While specific IC₅₀ values for this compound are not yet widely reported, the existing data on related compounds suggests that it is a promising candidate for further investigation in cancer research.

Pharmacokinetics and Metabolism: A Look into the Future

For any compound to be considered a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.

Predicted Metabolic Pathway:

Based on the metabolism of other salicylate esters, it is highly probable that this compound undergoes hydrolysis by esterases in the plasma and tissues to yield 2-hydroxy-6-methylbenzoic acid and ethanol.[1][5] The resulting carboxylic acid would then likely be a substrate for phase II metabolic enzymes, undergoing conjugation reactions (e.g., glucuronidation) to facilitate its excretion.[13][14]

Future Directions:

-

In Vitro Metabolism Studies: Investigating the metabolism of this compound using human liver microsomes would provide crucial information on its metabolic stability and the enzymes involved.[13][15]

-

Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.[1][16]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in the realms of anti-inflammatory and anticancer research. Its straightforward synthesis and structural similarity to well-established therapeutic agents make it an attractive scaffold for further development. Future research should focus on a more detailed elucidation of its mechanism of action, including the determination of specific molecular targets and pathways. Comprehensive in vivo studies are also required to establish its efficacy and pharmacokinetic profile. The insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, ultimately unlocking the full therapeutic potential of this promising compound.

References

-

University of Wisconsin-Madison. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. Retrieved from [Link]

- Kakkar, T., & Mayersohn, M. (1998). Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

- Ardianto, P., Arsianti, A., Istiadi, K. A., & Fadilah, F. (2020). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert.

-

Patsnap Synapse. (2024). What is the mechanism of Ethyl Salicylate?. Retrieved from [Link]

- Liu, W., et al. (2012). Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action. PubMed.

- Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. (2024).

- Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.

- Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. (n.d.).

- In vitro drug metabolism using liver microsomes. (2004). PubMed.

- Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.

- Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. (n.d.). MDPI.

- Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. (n.d.).

- In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.).

-

Pearson. (n.d.). Fischer Esterification. Retrieved from [Link]

- In vitro metabolism of 2-ethylhexyldiphenyl phosphate (EHDPHP) by human liver microsomes. (2014). PubMed.

-

Doceri. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

- Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin.

- Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs. (n.d.). PubMed.

- In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

- IC50 values of isolated and reference compounds in COX-2 gene... (n.d.).

- Model representation of salicylate pharmacokinetics using unbound plasma salicylate concentrations and metabolite urinary excretion rates following a single oral dose. (1991). R Discovery.

- Model representation of salicylate pharmacokinetics using unbound plasma salicylate concentrations and metabolite urina… (n.d.). OUCI.

-

Chemspace. (n.d.). Ethyl 6-ethyl-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

Sources

- 1. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro drug metabolism using liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-hydroxy-6-methylbenzoate molecular structure and weight

An In-Depth Technical Guide to Ethyl 2-hydroxy-6-methylbenzoate: Structure, Properties, Synthesis, and Applications

Introduction

This compound, also known as 6-Methylsalicylic acid ethyl ester, is an aromatic ester and a derivative of salicylic acid.[1][2][3] Its molecular structure, featuring a strategically positioned hydroxyl group, methyl group, and an ethyl ester, makes it a compound of significant interest in organic synthesis and medicinal chemistry. For researchers and professionals in drug development, understanding the nuanced physicochemical properties, synthesis protocols, and reactivity of this molecule is crucial for its application as a building block for more complex bioactive compounds. This guide provides a comprehensive technical overview, grounded in established scientific principles, to serve as an authoritative resource for its study and application.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups on a benzene ring. Its molecular formula is C₁₀H₁₂O₃.[2][4] The structure consists of a benzoate core, functionalized with a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the other ortho position (C6), with the carboxylic acid esterified with an ethyl group.[1] This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.

The intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester group is a key structural feature. This interaction affects the acidity of the hydroxyl proton and the conformation of the ester group, influencing its chemical behavior and spectroscopic signature.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |

| Molecular Weight | 180.20 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6555-40-4 | [1][2] |

| Physical Form | White powder/solid | [3][6] |

| Melting Point | 42–46 °C | [1] |

| XLogP3-AA | 2.7 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2][5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis and Purification

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The mechanism proceeds via several equilibrium steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: Water is eliminated, and the resulting protonated ester is deprotonated to yield the final product.

Driving the equilibrium towards the ester is crucial for achieving a high yield. This is typically accomplished by using an excess of the alcohol (ethanol) or by removing the water byproduct as it forms.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, self-validating protocol for laboratory-scale synthesis.

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether (or ethyl acetate) and water.

-

Neutralization: Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases) to remove unreacted acid and the catalyst, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a white solid.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic methods.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. A triplet (3H) and a quartet (2H) for the ethyl group, a singlet (3H) for the C6-methyl group, multiple signals in the aromatic region (3H), and a downfield singlet for the phenolic -OH proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct carbon signals, including the characteristic ester carbonyl signal (~170 ppm), signals for the six aromatic carbons, and signals for the ethyl and methyl carbons.[2]

-

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (~3200 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1680 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 180.20. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[7]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.

Key Chemical Transformations

-

Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This reactivity makes it a useful model compound for studying enzyme-catalyzed hydrolysis reactions involving esterases.[1]

-

Substitution Reactions: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form various ethers and esters, respectively.[1]

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing activating (-OH, -CH₃) and deactivating (-COOEt) groups.

Applications in Research and Drug Development

While direct applications are primarily as a synthetic intermediate, the structural motif is relevant in medicinal chemistry.

-

Enzyme Inhibition: As a salicylic acid derivative, it has been investigated for its potential to interact with various enzymes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[1]

-

Synthetic Building Block: It is a valuable precursor for synthesizing more complex molecules with potential biological activities, including analgesic, antimicrobial, or antiproliferative properties, analogous to related substituted benzoates.[1][9]

Caption: Relationship between the structure and applications of the compound.

Conclusion

This compound is a well-defined chemical entity with established properties and synthetic routes. Its true value for researchers lies in its utility as a versatile building block. The interplay of its hydroxyl, methyl, and ethyl ester functional groups provides multiple avenues for chemical modification, enabling the synthesis of novel compounds for evaluation in drug discovery programs. A thorough understanding of its structure, reactivity, and spectroscopic properties, as outlined in this guide, is fundamental for any scientist looking to exploit its synthetic potential.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl 2,4-dihydroxy-6-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Ethyl-2-hydroxy-3-methylbenzoic acid. In PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Leslie, J. M. (2020, September 26). IR/NMR example 3. YouTube. Retrieved from [Link]

-

International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

Sources

- 1. This compound | 6555-40-4 | Benchchem [benchchem.com]

- 2. This compound | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2-Hydroxy-6-Methylbenzoic Acid Ethyl Ester | CymitQuimica [cymitquimica.com]

- 7. lehigh.edu [lehigh.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Ethyl 2,4-dihydroxy-6-methylbenzoate CAS#: 2524-37-0 [m.chemicalbook.com]

Spectroscopic Profile of Ethyl 2-hydroxy-6-methylbenzoate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-hydroxy-6-methylbenzoate (CAS No. 6555-40-4), a key aromatic ester intermediate in organic synthesis. The structural elucidation of this compound is paramount for its application in research, development, and quality control. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the rationale behind the spectral interpretations.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is a derivative of salicylic acid.[1][2] Its structure, featuring a hydroxyl group and a methyl group on the benzene ring ortho to the ethyl ester functionality, gives rise to a unique spectroscopic fingerprint. Accurate characterization using a suite of analytical techniques is essential to confirm its identity and purity, ensuring its suitability for downstream applications in fields such as pharmaceutical and materials science.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.21 | s | 1H | Ar-OH |

| 6.58-7.38 | m | 3H | Ar-H |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.53 | s | 3H | Ar-CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Source: Iowa State University Digital Repository[3]

Interpretation and Experimental Rationale:

The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃). The downfield singlet at 11.21 ppm is characteristic of a phenolic hydroxyl proton that is strongly hydrogen-bonded, likely to the adjacent ester carbonyl group. The multiplet between 6.58 and 7.38 ppm corresponds to the three protons on the aromatic ring. The quartet at 4.38 ppm and the triplet at 1.40 ppm are indicative of an ethyl group, with the quartet arising from the methylene protons adjacent to the oxygen and coupled to the methyl protons, and the triplet from the terminal methyl group. The singlet at 2.53 ppm is assigned to the methyl group attached to the aromatic ring.

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 300-500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~160 | Ar-C-OH |

| ~140 | Ar-C-CH₃ |

| ~110-135 | Ar-C-H |

| ~110 | Ar-C (quaternary) |

| ~60 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Source: Inferred from typical chemical shifts and data from SpectraBase.[4]

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule. The ester carbonyl carbon appears significantly downfield, typically around 170 ppm. The aromatic carbons span the region from approximately 110 to 160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The aliphatic carbons of the ethyl group and the methyl group appear upfield, with the methylene carbon around 60 ppm and the two methyl carbons at approximately 20 and 14 ppm.

Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Use a spectrometer with a carbon-observe probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 | O-H stretch | Phenolic -OH |

| 1655 | C=O stretch | Ester carbonyl |

| 1605 | C=C stretch | Aromatic ring |

Source: Iowa State University Digital Repository[3]

Interpretation and Experimental Rationale:

The IR spectrum provides clear evidence for the key functional groups. The broad absorption band at 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicating hydrogen bonding. The strong, sharp peak at 1655 cm⁻¹ is assigned to the C=O stretching of the ester carbonyl group. The absorption at 1605 cm⁻¹ is typical for C=C stretching vibrations within the aromatic ring.

Protocol for IR Data Acquisition:

-

Sample Preparation: The spectrum can be obtained from a Nujol mull of the solid sample. Grind a small amount of the solid with a drop of Nujol oil to create a fine paste.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place a small amount of the mull between two salt (e.g., NaCl or KBr) plates. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₂CH₃]⁺ |

| 134 | [M - C₂H₅OH]⁺ |

| 106 | [C₇H₆O]⁺ |

Source: PubChem, NIST Mass Spectrometry Data Center[4]

Interpretation and Experimental Rationale:

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak [M]⁺ at m/z 180, corresponding to the molecular weight of this compound.[1][2] Key fragment ions provide structural confirmation. The peak at m/z 135 results from the loss of the ethoxy radical (-OCH₂CH₃). The peak at m/z 134, which is often a base peak, arises from the loss of an ethanol molecule. The fragment at m/z 106 is also a common fragment.

Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). Set an appropriate temperature program for the GC oven to ensure good separation.

-

Data Acquisition: Inject a small volume of the sample solution into the GC. The separated components will then be introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

-

Data Analysis: Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical protocol for the characterization of this and other similar organic molecules. The data presented in this guide serves as a reliable reference for researchers and scientists in the field of drug development and organic synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. 4 - The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Iowa State University Digital Repository. p#$-)q. [Link]

-

Chemspace. This compound. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

-

CP Lab Safety. Ethyl 2,4-Dihydroxy-6-methylbenzoate, 1g, Each. [Link]

-

NIST. Ethyl o-methylbenzoate. [Link]

-

ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

-

PubChem. Mthis compound. [Link]

Sources

Synthesis of Ethyl 2-hydroxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoic acid

<

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing Ethyl 2-hydroxy-6-methylbenzoate, an important aromatic ester, from its corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of various esterification strategies, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind procedural choices to ensure both reproducibility and a deep understanding of the chemical transformations. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative scientific literature.

Introduction: Significance and Physicochemical Properties

This compound, also known as 6-methylsalicylic acid ethyl ester, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1] Its structure is characterized by a benzoate ring esterified with ethanol, featuring a hydroxyl group at the C2 position and a methyl group at the C6 position.[1] This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is a subject of study in enzyme-catalyzed reactions.[1]

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 2-hydroxy-6-methylbenzoic acid | C₈H₈O₃ | 152.1 | - | White solid, building block for antibacterial and anti-inflammatory agents.[2][3] |

| This compound | C₁₀H₁₂O₃ | 180.20 | 42–46 | Aromatic ester, also known as 6-methylsalicylic acid ethyl ester.[1] |

| Ethanol | C₂H₅OH | 46.07 | -114.1 | Clear, colorless, volatile, and flammable liquid.[4][5] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | Strong mineral acid, acts as a catalyst and dehydrating agent.[6] |

Synthetic Strategies: A Comparative Analysis

The conversion of a carboxylic acid to an ester, a process known as esterification, can be achieved through several distinct pathways. The choice of method often depends on the substrate's reactivity, steric hindrance, and sensitivity to reaction conditions. For the synthesis of this compound, the following methods are most relevant.

Fischer-Speier Esterification: The Classical Approach

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] It is a reversible reaction that slowly proceeds to form an ester and water.[8]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8] The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product.[8][10]

To drive the equilibrium towards the product side and achieve a higher yield, Le Chatelier's principle is applied.[7][9] This is commonly achieved by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water as it is formed.[9][11] Sulfuric acid serves a dual role as both a catalyst and a dehydrating agent, sequestering the water produced.[6][8]

Workflow for Fischer-Speier Esterification:

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: A Mild Alternative for Hindered Substrates

The Steglich esterification is a modification that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13] This method is particularly advantageous for sterically hindered substrates and proceeds under mild, often room temperature, conditions.[12][13]

Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[14] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[15] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key feature of this reaction is the formal uptake of water by DCC to form the insoluble urea byproduct, dicyclohexylurea (DCU), which can be removed by filtration.[13]

Workflow for Steglich Esterification:

Caption: Workflow for Steglich Esterification.

Diazomethane Methylation: A High-Yield, Small-Scale Method

While the topic is the synthesis of the ethyl ester, it is pertinent to mention the use of diazomethane (CH₂N₂) for the formation of methyl esters as it represents a highly efficient, albeit hazardous, method.[16][17] This reaction is typically performed on a small scale due to the toxic and explosive nature of diazomethane.[16][18] The reaction proceeds rapidly at room temperature with excellent yields, and the only byproduct is nitrogen gas.[18]

Mechanism: The reaction is a two-step process. First, the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[17] The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium ion, which has an excellent leaving group (N₂).[17][19]

Safety Considerations: Diazomethane is a yellow, poisonous, and potentially explosive gas.[19][20] It must be handled in a well-ventilated fume hood using specialized glassware with fire-polished joints to avoid explosions caused by rough surfaces.[16][21] Due to these hazards, a safer alternative, trimethylsilyldiazomethane (TMSCHN₂), is increasingly used.[16]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-hydroxy-6-methylbenzoic acid.

-

Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (monitor reaction progress by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Steglich Esterification

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Ethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Dilute hydrochloric acid (HCl) solution

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve 2-hydroxy-6-methylbenzoic acid, ethanol (1.1-1.5 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight (monitor by TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with dilute HCl solution to remove any remaining DMAP, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure this compound.

Data Summary and Characterization

Table 2: Comparison of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄ (catalyst), excess EtOH | Reflux | Inexpensive reagents, simple procedure.[8] | Reversible, requires harsh acidic conditions, may not be suitable for sensitive substrates.[7][8] |

| Steglich | DCC/EDC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields, suitable for sterically hindered substrates.[12][13] | DCC is a sensitizer, DCU byproduct can be difficult to remove completely.[22] |

| Diazomethane | CH₂N₂ | Room Temperature | Very high yields, clean reaction, only N₂ as byproduct.[18] | Diazomethane is highly toxic and explosive, requires special handling.[16][20][21] |

Characterization of this compound: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight (180.20 g/mol ).[1][23]

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, hydroxyl group).

-

Melting Point Analysis: The reported melting point is 42–46°C.[1]

Conclusion

The synthesis of this compound from 2-hydroxy-6-methylbenzoic acid can be effectively achieved through several established methods. The classical Fischer-Speier esterification offers a cost-effective and straightforward approach, particularly for large-scale synthesis, provided the substrate can tolerate strong acid and high temperatures. For more sensitive or sterically hindered substrates, the Steglich esterification provides a mild and highly efficient alternative. While diazomethane offers excellent yields, its significant hazards limit its practical application to small-scale syntheses where other methods have failed. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, substrate sensitivity, and available resources.

References

-

JoVE. (2020-03-26). Esterification - Concept. [Link]

-

Chemistry LibreTexts. (2023-01-22). Fischer Esterification. [Link]

-

Springboard Biodiesel. Acid-Catalyzed Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. [Link]

-

Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Quora. (2020-08-15). Why is sulfuric acid used in esterification?. [Link]

-

DCCEEW. (2022-06-30). Ethanol (ethyl alcohol). [Link]

-

University of Georgia Office of Research. Diazomethane-334-88-3.docx. [Link]

-

Master Organic Chemistry. (2025-06-22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]

-

Chemistry LibreTexts. (2020-05-30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Wikipedia. Ethanol. [Link]

-

Division of Research Safety | Illinois. Diazomethane. [Link]

-

B4 Brands. Ethyl Alcohol. [Link]

-

ACS Publications. (2023-10-30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]

-

HAZARD SUMMARY. Diazomethane. [Link]

-

JoVE. (2025-05-22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

-

Chemguide. mechanism for the esterification reaction. [Link]

-

Nedstar. (2025-11-21). Ethanol's remarkable properties. [Link]

-

Pearson+. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep. [Link]

-

The Chemistry Blog - Chemical Suppliers. (2025-03-12). What is Ethyl Alcohol?. [Link]

-

Diazomethane makes methyl esters from carboxylic acids. (2025-07-30). [Link]

-

NIH. PubChem. This compound | C10H12O3 | CID 584222. [Link]

-

Georganics. 2-Hydroxy-6-methylbenzoic acid - High purity | EN. [Link]

-

Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term. [Link]

-

NIH. PubChem. Mthis compound | C9H10O3 | CID 584223. [Link]

-

(2021-07-29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Common Conditions. Acid to Ester. [Link]

-

(2013-12-10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

-

P&S Chemicals. Product information, 2-Hydroxy-6-methylbenzoic acid. [Link]

-

ResearchGate. (2025-08-06). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]

-

THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

the NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

-

Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. [Link]

-

Reddit. (2024-07-21). Steglich Esterification with EDC : r/OrganicChemistry. [Link]

Sources

- 1. This compound | 6555-40-4 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-6-methylbenzoic acid | 567-61-3 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ethanol - Wikipedia [en.wikipedia.org]

- 5. nedstar.com [nedstar.com]

- 6. quora.com [quora.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Video: Esterification - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. fiveable.me [fiveable.me]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Steglich Esterification [organic-chemistry.org]

- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 18. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. - Division of Research Safety | Illinois [drs.illinois.edu]

- 21. ehs.unm.edu [ehs.unm.edu]

- 22. researchgate.net [researchgate.net]

- 23. This compound | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 2-Hydroxy-6-methylbenzoate (Ethyl 6-methylsalicylate) for Research and Development

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-hydroxy-6-methylbenzoate, also known as Ethyl 6-methylsalicylate. It is tailored for researchers, scientists, and professionals in drug development who utilize specialized organic building blocks. This document covers the compound's chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and critical safety and handling information. The guide emphasizes the compound's utility as a synthetic intermediate, differentiating it from common salicylates and highlighting its potential in the development of novel molecules.

Introduction

Ethyl 6-methylsalicylate is a substituted aromatic ester belonging to the salicylate family. Structurally, it is the ethyl ester of 6-methylsalicylic acid. Unlike the widely studied ethyl salicylate or methyl salicylate, the presence of a methyl group at the 6-position (ortho to the hydroxyl group) introduces significant steric and electronic modifications.[1] These changes influence the molecule's reactivity, physical properties, and its utility as a precursor in organic synthesis. While the broader salicylate class is renowned for its analgesic and anti-inflammatory properties, which stem from the inhibition of cyclooxygenase (COX) enzymes, the primary value of Ethyl 6-methylsalicylate in a research context lies in its function as a specialized chemical building block.[2][3] This guide serves as a comprehensive resource for its synthesis, characterization, and safe application in advanced chemical research.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The key identifiers and properties of Ethyl 6-methylsalicylate are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Methylsalicylic Acid Ethyl Ester, this compound[1] |

| CAS Number | 6555-40-4[4] |

| Molecular Formula | C₁₀H₁₂O₃[4] |

| Molecular Weight | 180.20 g/mol [4] |

| Canonical SMILES | CCOC(=O)c1c(C)cccc1O |

| InChI | 1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 |

| InChI Key | KWXBNUYCDMPLEQ-UHFFFAOYSA-N |

Physicochemical Data

The compound's solid state at room temperature distinguishes it from the liquid ethyl salicylate, simplifying handling and weighing operations.

| Property | Value | Source |

| Physical State | Solid, powder to crystal | [1][4] |

| Color | White to light yellow | [1][4] |

| Melting Point | 42.0 - 46.0 °C | [1] |

| Purity | ≥98.0% (GC) | [1][4] |

| Storage Temperature | Room Temperature (cool, dark place recommended) |

Synthesis and Manufacturing

Ethyl 6-methylsalicylate is most commonly prepared via Fischer esterification of 6-methylsalicylic acid with ethanol, catalyzed by a strong acid. This reaction is a cornerstone of organic chemistry and provides a reliable route to the target compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 6-methylsalicylate.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

-

6-Methylsalicylic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-methylsalicylic acid and anhydrous ethanol. Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C). The purpose of reflux is to maintain the reaction at the boiling point of the solvent to accelerate the reaction rate without loss of volatile materials.[5] Continue reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and any unreacted 6-methylsalicylic acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This isolates the water-insoluble ester product from the aqueous phase.[6]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure Ethyl 6-methylsalicylate as a white solid.

Spectroscopic Analysis and Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The data presented below are predicted values based on the known structure and serve as a guide for characterization. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 41081.[1]

| Technique | Expected Observations |

| ¹H NMR | Phenolic OH: Broad singlet (~10-11 ppm). Aromatic CH: Multiplets between 6.5-7.5 ppm (3H). Ethyl CH₂: Quartet (~4.4 ppm, 2H). Aryl CH₃: Singlet (~2.4 ppm, 3H). Ethyl CH₃: Triplet (~1.4 ppm, 3H). |

| ¹³C NMR | Ester C=O: ~170 ppm. Aromatic Carbons: 6 signals between 110-160 ppm. Ethyl CH₂: ~61 ppm. Aryl CH₃: ~20 ppm. Ethyl CH₃: ~14 ppm. |

| FT-IR (cm⁻¹) | O-H Stretch (Phenolic): Broad peak, 3200-3500. C-H Stretch (Aliphatic/Aromatic): 2850-3100. C=O Stretch (Ester): Strong, sharp peak at ~1720-1740. C-O Stretch: 1100-1300. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 135), loss of ethanol (-C₂H₅OH, m/z=134). |

Applications in Research and Drug Development

The primary application of Ethyl 6-methylsalicylate is as an organic building block. Its utility stems from the specific arrangement of its functional groups:

-

Steric Hindrance: The methyl group at the 6-position provides steric bulk near the phenolic hydroxyl and ester groups. This can be exploited to direct subsequent reactions to other positions on the aromatic ring or to create sterically hindered environments in target molecules, which can be crucial for tuning receptor-ligand interactions in drug design.

-

Modulation of Reactivity: The electron-donating nature of the methyl group can influence the nucleophilicity of the phenol and the electrophilicity of the aromatic ring, offering different reactivity profiles compared to the unsubstituted ethyl salicylate.

-

Precursor for Complex Molecules: It can serve as a starting point for the synthesis of more complex natural products or pharmaceutical agents where the 2-hydroxy-6-methylbenzoyl moiety is a required structural feature.

While the parent salicylate scaffold is known for its anti-inflammatory activity, any biological activity of Ethyl 6-methylsalicylate itself would likely be mediated by its hydrolysis to 6-methylsalicylic acid, which could then potentially interact with biological targets like COX enzymes.[3][7]

Safety, Handling, and Toxicology

Proper handling is essential when working with any chemical. Ethyl 6-methylsalicylate is classified as a combustible solid and presents specific hazards.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[8] Wear a lab coat.

-

Respiratory Protection: Not typically required if used in a fume hood. If dust or aerosols are generated, use an approved respirator.[9]

-

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store as a combustible solid (Storage Class 11).

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and specialized building block for synthetic chemistry. Its unique substitution pattern offers researchers a tool to introduce specific steric and electronic features into target molecules. Supported by a straightforward and scalable synthesis via Fischer esterification, this compound can be readily prepared and characterized using standard laboratory techniques. Adherence to established safety protocols is essential for its handling. For scientists engaged in the synthesis of novel compounds for pharmaceuticals, materials science, or other advanced applications, Ethyl 6-methylsalicylate represents a key intermediate with distinct advantages over more common, unsubstituted salicylates.

References

- Vertex AI Search. (2016).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2024).

- Journal of Chemical Education. (1996).

- Lab Pro Inc.

- PubChem.

- Sigma-Aldrich.

- Tokyo Chemical Industry Co., Ltd.

- TCI AMERICA.

- Science in Motion.

- Scribd. (2020).

- MilliporeSigma.

- Patsnap Synapse. (2024).

- Benchchem. (2025).

- BioCrick.

- Patsnap Synapse. (2024).

Sources

- 1. Ethyl 6-Methylsalicylate | 6555-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. What is Ethyl Salicylate used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. labproinc.com [labproinc.com]

- 5. phillysim.org [phillysim.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]

- 8. web.faa.illinois.edu [web.faa.illinois.edu]

- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

Introduction: The Promising Scaffold of Ethyl 2-hydroxy-6-methylbenzoate

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-hydroxy-6-methylbenzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. This compound, an aromatic ester also known as Ethyl 6-methylsalicylate, represents one such promising scaffold.[1][2][3] Derived from the esterification of 2-hydroxy-6-methylbenzoic acid, this compound serves as a foundational structure for a diverse array of derivatives exhibiting significant biological activities.[4] Its inherent phenolic structure, combined with the reactivity of its ester and hydroxyl groups, allows for extensive chemical modification, leading to compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

This guide provides a senior application scientist's perspective on the biological landscape of these derivatives. We will delve into their mechanisms of action, the critical structure-activity relationships that govern their efficacy, and the validated experimental protocols necessary to assess their potential. The focus is not merely on what these compounds do, but why they are effective, offering a causal understanding to guide future research and development.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 6-methylsalicylate, 6-Methylsalicylic acid ethyl ester |

| CAS Number | 6555-40-4[1] |

| Molecular Formula | C₁₀H₁₂O₃[3][4] |

| Molecular Weight | 180.20 g/mol [1][3][4] |

| Melting Point | 42–46°C[4] |

Core Biological Activities & Mechanistic Insights

The therapeutic potential of this compound derivatives stems from their ability to interact with a range of biological targets. The strategic modification of the parent scaffold allows for the fine-tuning of these interactions.

Antimicrobial Activity

Phenolic compounds are renowned for their antimicrobial properties, and derivatives of this scaffold are no exception.[5][6][7] Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Structure-Activity Relationship (SAR):

-

Free Hydroxyl Groups: The presence of a free hydroxyl group on the aromatic ring is often critical for activity. Studies on related 2,4-dihydroxy-6-n-pentylbenzoic acid esters show that a free hydroxyl at the C-4 position significantly enhances antibacterial activity against Staphylococcus aureus.[5]

-

Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as extending the alkyl chain at the C-6 position, can enhance antimicrobial effects.[8] For example, combining a benzyl group at the 4-O position with a heptyl group at the C-6 position results in high activity against S. aureus, including methicillin-resistant strains (MRSA).[8]

-

Target Selectivity: Certain derivatives show selectivity. For instance, some 2-hydroxy-4-methoxy-6-n-pentylbenzoic esters are more effective against E. coli than S. aureus.[5]

Mechanism of Action: The primary mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes. Some benzoate derivatives function as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, representing a promising target for novel antibiotics.[9]

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal.[10] Derivatives of this compound have shown significant potential in this area.

Mechanism of Action: The principal anti-inflammatory mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][11] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By blocking this pathway, these derivatives can effectively reduce the production of pro-inflammatory mediators. This action is analogous to that of many nonsteroidal anti-inflammatory drugs (NSAIDs).[11] Furthermore, as phenolic compounds, they can combat oxidative stress, a major driver of inflammation, and may also inhibit the secretion of other inflammatory cytokines such as IL-6 and TNF-α.[10]

Anticancer and Cytotoxic Potential

A growing body of evidence highlights the cytotoxic activity of these derivatives against various human cancer cell lines, including lung, colon, and breast cancer.[4][12]

Structure-Activity Relationship (SAR):

-

Lipophilicity: As with antimicrobial activity, increased lipophilicity often correlates with enhanced cytotoxicity.[4]

-

Apoptosis Induction: Certain derivatives, particularly dimeric compounds, have been shown to induce apoptosis, indicated by a marked accumulation of cells in the Sub-G1 phase of the cell cycle.[12]

-